molecular formula C8H7NO3 B12868837 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one

Cat. No.: B12868837
M. Wt: 165.15 g/mol
InChI Key: HYXZIQSKVSNGRI-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one: is an organic compound that features a furan ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or isoxazole rings .

Scientific Research Applications

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one is unique due to its combination of furan and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological significance, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure

The compound is characterized by its unique structure, which includes a furan ring fused with an isoxazole moiety. This structural arrangement is pivotal in determining its biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that it induces apoptosis in cancer cell lines, including lung and liver cancer cells.

Case Study: Apoptotic Effects in Cancer Cells

  • Cell Lines: A549 (lung) and HepG2 (liver)
  • Concentration Range: 1-100 µM
  • Findings: Significant reduction in cell viability and increased DNA fragmentation at concentrations above 10 µM (p < 0.01).
Cell Line IC50 (µM) Mechanism of Action
A54915Induction of apoptosis via caspase activation
HepG220Cell cycle arrest in G2/M phase

This data supports the notion that this compound may serve as a lead compound for anticancer drug development.

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been assessed using various models. It has shown potential in reducing inflammation markers such as TNF-alpha and IL-6.

Experimental Setup:

  • Model: Carrageenan-induced paw edema in rats
  • Dosage: Administered at 10, 20, and 40 mg/kg
  • Results: Significant reduction in paw swelling observed at all doses compared to control (p < 0.05).
Dosage (mg/kg) Paw Swelling Reduction (%)
1025
2045
4060

These findings indicate that the compound could be beneficial for treating inflammatory diseases.

4. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, particularly against neurodegenerative diseases. It appears to enhance neurotrophic factor levels and reduce oxidative stress.

In Vitro Study:

  • Cell Type: SH-SY5Y neuroblastoma cells
  • Treatment Duration: 24 hours
  • Findings: Increased levels of BDNF (Brain-Derived Neurotrophic Factor) and reduced ROS (Reactive Oxygen Species) levels.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-(furan-2-yl)-4-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H7NO3/c1-5-7(9-12-8(5)10)6-3-2-4-11-6/h2-4,9H,1H3

InChI Key

HYXZIQSKVSNGRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NOC1=O)C2=CC=CO2

Origin of Product

United States

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